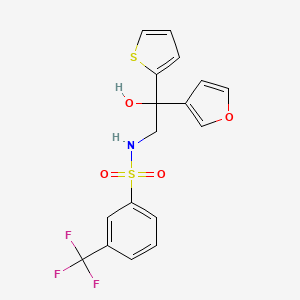

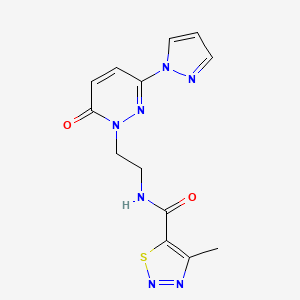

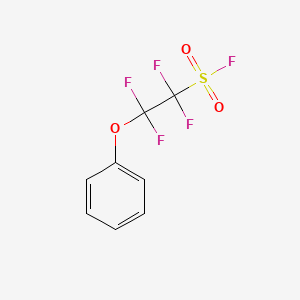

N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)-3-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential as enzyme inhibitors. While the specific compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers, insights can be drawn from similar compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been described, highlighting the structure-activity relationship (SAR) and biochemical characterization of these compounds as inhibitors of kynurenine 3-hydroxylase . Another study reports the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, which were found to be potent inhibitors of human carbonic anhydrase isoforms . Additionally, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction has been achieved, demonstrating the versatility of gold carbenoid chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their inhibitory activity. The studies have shown that the introduction of specific substituents can significantly enhance the binding affinity to target enzymes. For example, the presence of a 4-phenylthiazol-2-yl group in the benzenesulfonamide scaffold has been associated with high-affinity inhibition of kynurenine 3-hydroxylase . The incorporation of triazole moieties and the use of flexible linkers in the molecular structure have also been explored to improve the inhibitory potency against carbonic anhydrase isoforms . These findings suggest that the molecular structure of "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" would likely be designed to optimize interactions with the active site of its target enzyme.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives can be complex and require precise conditions. The gold(I)-catalyzed cascade reaction used to synthesize N-(furan-3-ylmethylene)benzenesulfonamides is an example of an innovative approach to constructing these compounds, involving a 1,2-alkynyl migration onto a gold carbenoid . This method demonstrates the potential for novel reaction pathways in the synthesis of benzenesulfonamide derivatives, which could be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" are not directly reported, the properties of similar compounds can provide some insights. Benzenesulfonamides often exhibit high binding affinity to their target enzymes due to the presence of specific functional groups that interact with the active site . The solubility, stability, and ability to cross biological membranes are also important properties that can affect the compound's efficacy as a drug. The introduction of substituents such as trifluoromethyl groups can influence these properties by altering the compound's lipophilicity and electronic distribution .

科学研究应用

合成与表征

已合成并表征了N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)-3-(三氟甲基)苯磺酰胺及其衍生物,具有潜在的抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎活性应用。例如,一项研究聚焦于合成和表征Celecoxib衍生物作为潜在的治疗剂。这些衍生物被评估其抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎NS5B RNA依赖性RNA聚合酶(RdRp)活性,结果显示某些化合物表现出显著活性,而不会引起肝脏、肾脏、结肠和大脑组织损伤,与对照组或Celecoxib相比。这项研究暗示了这些化合物发展为治疗剂的潜力(Ş. Küçükgüzel等,2013)。

生化评估与酶抑制

另一个应用涉及对N-(4-苯基噻唑-2-基)苯磺酰胺的生化评估,作为酮喹啉-3-羟化酶的高亲和力抑制剂。在这项研究中合成的化合物被发现是该酶的体外有效抑制剂,暗示了它们在探索神经损伤后酮喹啉途径的病理生理作用方面的潜在用途(S. Röver等,1997)。

金(I)催化级联反应

对金(I)催化的级联反应的研究导致了从易得的起始物质合成各种N-(呋喃-3-基亚甲基)苯磺酰胺。这条途径涉及一种罕见的1,2-炔基迁移到金卡宾上,丰富了金卡宾化学,并突显了一种用于发展基于呋喃的化合物的新颖合成途径(Tao Wang et al., 2014)。

抗菌活性

一项研究合成了含有磺胺基的4-羟基萘-1-基、萘并[1,2-b]呋喃、苯并[h]色素和5,6-二氢吡啶衍生物,评估它们的抗菌活性。这些化合物显示出显著的体外抗菌性能,暗示了它们作为抗菌剂的潜力(M. El-Gaby et al., 2018)。

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-7-25-10-13)15-5-2-8-26-15/h1-10,21-22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRJECHNJFJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)